2-(3-chlorophenyl)ethanesulfonyl Chloride
Overview
Description
2-(3-Chlorophenyl)ethanesulfonyl Chloride is an organic compound with the molecular formula C₈H₈Cl₂O₂S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a 3-chlorophenyl ethane moiety. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Mechanism of Action
Target of Action
It is known that sulfonyl chlorides, the family to which this compound belongs, are often used in organic synthesis . They can react with a variety of functional groups, making them versatile intermediates in the synthesis of more complex molecules .
Mode of Action
The mode of action of 2-(3-chlorophenyl)ethanesulfonyl Chloride is primarily through its reactivity as a sulfonyl chloride . Sulfonyl chlorides are electrophilic in nature and can undergo nucleophilic substitution reactions with various nucleophiles . The chlorine atom is typically displaced in these reactions, resulting in the formation of a new bond .
Biochemical Pathways
As a chemical intermediate, it’s likely that its primary role is in the synthesis of other compounds, rather than directly interacting with biological pathways .
Result of Action
The result of the action of this compound is typically the formation of a new compound through a chemical reaction . The specific outcomes would depend on the reactants and conditions of the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis, as sulfonyl chlorides are known to react with water . Therefore, reactions involving this compound are typically carried out under anhydrous conditions . The temperature and solvent can also impact the reaction outcomes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)ethanesulfonyl Chloride typically involves the reaction of 3-chlorophenylethyl alcohol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:
[ \text{3-chlorophenylethyl alcohol} + \text{chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions ensures the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chlorophenyl)ethanesulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid and hydrogen chloride.
Reduction: It can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Sulfonamide Derivatives: Formed from reactions with amines.
Sulfonate Derivatives: Formed from reactions with alcohols.
Sulfonothioate Derivatives: Formed from reactions with thiols.
Scientific Research Applications
2-(3-Chlorophenyl)ethanesulfonyl Chloride has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-(4-Chlorophenyl)ethanesulfonyl Chloride: Similar structure but with the chlorine atom at the para position.
2-(2-Chlorophenyl)ethanesulfonyl Chloride: Similar structure but with the chlorine atom at the ortho position.
2-(3-Bromophenyl)ethanesulfonyl Chloride: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 2-(3-Chlorophenyl)ethanesulfonyl Chloride is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and the properties of the derivatives formed. The meta position of the chlorine atom can affect the electronic distribution and steric factors, making it distinct from its ortho and para counterparts .
Properties
IUPAC Name |
2-(3-chlorophenyl)ethanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2S/c9-8-3-1-2-7(6-8)4-5-13(10,11)12/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUXISISBUJADZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374030 | |
Record name | 2-(3-chlorophenyl)ethanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728919-59-3 | |
Record name | 2-(3-chlorophenyl)ethanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 728919-59-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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